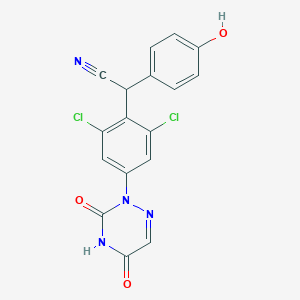
6-Bromo-2-naphthol
Vue d'ensemble
Description
6-Bromo-2-naphthol: is an organic compound with the molecular formula C10H7BrO and a molecular weight of 223.07 g/mol . It is a derivative of 2-naphthol, where a bromine atom is substituted at the 6th position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Chemistry: 6-Bromo-2-naphthol is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, it is used to study enzyme interactions and as a probe in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Safety and Hazards
6-Bromo-2-naphthol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only in a well-ventilated area .
Mécanisme D'action
Target of Action
6-Bromo-2-naphthol (6B2N) is a flavonoid molecule that shows steroid hormone activity . It has been found to target Acinetobacter baumannii , a medically important pathogen . This compound has also been identified as an RTP (real-time polymerase chain reaction) probe capable of real-time monitoring of PCR reactions and quantification of specific nucleic acid sequences .
Mode of Action
6B2N has been found to sensitize Acinetobacter baumannii strains to polymyxin . Pretreatment with 6B2N makes A. baumannii cells more susceptible to polymyxin B (PMB) exposure in a time- and concentration-dependent manner . This indicates that 6B2N exhibits consequential synergistic action with PMB .
Biochemical Pathways
6B2N is involved in the biochemical pathway of Acinetobacter baumannii’s response to polymyxin B . The exposure of 6B2N-treated cells to PMB leads to higher membrane leakage and permeability . This suggests that 6B2N affects the integrity of the bacterial cell membrane, enhancing the bactericidal effect of PMB.
Pharmacokinetics
baumannii to PMB suggests that it may have good bioavailability
Result of Action
The result of 6B2N’s action is an increased susceptibility of A. baumannii to PMB . This leads to a higher rate of bacterial cell death, as evidenced by increased membrane leakage and permeability . This suggests that 6B2N could be a promising adjuvant for reducing the toxicity of PMB in A. baumannii infection .
Action Environment
The action of 6B2N can be influenced by environmental factors. For instance, the addition of osmolytes, such as trehalose, can cancel the synergistic effect of 6B2N with PMB This suggests that the osmotic environment can significantly influence the efficacy of 6B2N
Analyse Biochimique
Cellular Effects
6-Bromo-2-naphthol has been found to sensitize Acinetobacter baumannii strains to polymyxin, indicating its potential role in combating multidrug-resistant bacteria . It appears to increase the susceptibility of A. baumannii cells to polymyxin B exposure in a time- and concentration-dependent manner .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Bromo-2-naphthol can be synthesized through the bromination of 2-naphthol. One common method involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound can be produced by the reduction of 1,6-dibromo-2-naphthol using hydriodic acid or stannous chloride in aqueous alcohol or acetic acid . This method ensures a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to 2-naphthol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Quinones.
Reduction: 2-Naphthol.
Substitution: Various substituted naphthols depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 3-Bromo-2-naphthol
- 1-Bromo-2-naphthol
- 6-Cyano-2-naphthol
- 6-Methoxy-2-naphthol
- 4-Bromo-1-naphthol
Comparison: 6-Bromo-2-naphthol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
6-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDFTMJPQJXGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074551 | |
| Record name | 6-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15231-91-1 | |
| Record name | 6-Bromo-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15231-91-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-BROMO-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87F10AHZ3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-Bromo-2-naphthol?
A1: The molecular formula of this compound is C10H7BrO, and its molecular weight is 223.07 g/mol. []
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, MS, and HRMS. [, , ]
Q3: How does the structure of this compound affect its room-temperature phosphorescence?
A4: The bromine atom in this compound plays a crucial role in its room-temperature phosphorescence. This phenomenon is significantly enhanced when the molecule forms inclusion complexes, particularly with α-cyclodextrin, creating a more rigid environment that promotes phosphorescence. [, , , , , , ]
Q4: How does the inclusion of this compound within α-cyclodextrin impact its stability?
A6: The formation of a ternary complex with two α-cyclodextrin molecules significantly enhances the room-temperature phosphorescence of this compound in aerated aqueous solutions. This enhancement is attributed to the protective environment provided by the cyclodextrin molecules, shielding the excited state from oxygen quenching. [, ]
Q5: Can this compound be incorporated into other materials, like polymers, while retaining its phosphorescent properties?
A7: Yes, research indicates that this compound maintains its room-temperature phosphorescence when incorporated into poly(vinyl alcohol) films containing cyclodextrins. []
Q6: Does this compound exhibit any catalytic properties?
A8: Yes, upon photoactivation with visible light, this compound acts as a photoacid catalyst, facilitating the acetalization of carbonyls with alcohols. []
Q7: What is the mechanism behind the photoacid catalysis exhibited by this compound?
A9: Upon absorbing visible light, this compound undergoes excitation to its S1 state, resulting in a significant increase in acidity compared to its ground state. This enhanced acidity in the excited state allows it to effectively catalyze acetalization reactions. []
Q8: Have there been any computational studies conducted on this compound?
A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. [, ]
Q9: What insights have DFT calculations provided regarding the reactivity of this compound?
A11: DFT studies have revealed that the triplet carbene intermediate generated from this compound after hydrobromic acid loss exhibits electrophilic diradical character. This information helps understand its reactivity towards various trapping agents. []
Q10: What are the primary applications of this compound?
A10: this compound serves as a valuable compound in various research areas due to its unique properties:
- Analytical Chemistry: Utilized in the synthesis of reagents for detecting α-L-Arabinofuranosidase activity in isoelectric focused gels. []
- Biochemistry: Employed as a substrate in histochemical studies to visualize the activity of enzymes like β-glucuronidase, β-galactosidase, and β-glucosidase. [, , , , , , ]
- Supramolecular Chemistry: Acts as a guest molecule in host-guest chemistry, forming inclusion complexes with cyclodextrins, leading to applications in areas like optical thermometry. [, , , ]
- Synthetic Chemistry: Serves as a starting material in the synthesis of various organic compounds, including pharmaceuticals like Nafamostat mesilate. []
Q11: How is this compound employed in optical thermometry?
A13: The phosphorescence lifetime of a ternary complex formed between this compound and α-cyclodextrin demonstrates a strong temperature dependence, decreasing significantly over a specific temperature range. This characteristic allows for its use as an optical thermometer. []
Q12: What analytical techniques are commonly used to quantify this compound?
A14: High-performance liquid chromatography (HPLC) is a widely employed technique for the precise quantification of this compound. []
Q13: How do structural modifications of this compound impact its properties?
A15: Introducing bulky substituents, such as t-butyl or t-pentyl groups, at the C-1 position of this compound significantly enhances its susceptibility to autoxidation. This effect is attributed to increased steric strain within the molecule. []
Q14: Is there any information available regarding the environmental impact of this compound?
A14: While specific data on the environmental impact of this compound is limited within the provided research, its use in applications like analytical chemistry and biochemistry underscores the importance of responsible handling and disposal to minimize potential environmental risks.
Q15: What are some of the key historical milestones in the research of this compound?
A17: Early investigations focused on understanding the compound's autoxidation properties and its inclusion complex formation with cyclodextrins. The discovery of its room-temperature phosphorescence, particularly within cyclodextrin complexes, marked a significant milestone, leading to its exploration in applications like optical thermometry and sensing. [, , ]
Q16: What are some examples of cross-disciplinary applications and synergies involving this compound?
A16: The diverse applications of this compound highlight its significance across multiple scientific disciplines:
- Chemistry and Materials Science: Its use in developing phosphorescent materials and as a building block for synthesizing complex molecules demonstrates its interdisciplinary nature. [, , ]
- Chemistry and Biology: Its role as a substrate in enzyme assays and its utilization in developing analytical tools for biological research exemplifies the synergy between these fields. [, , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

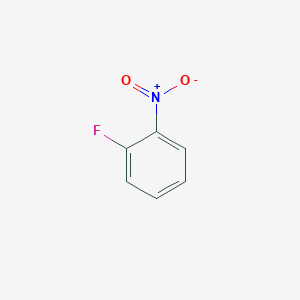
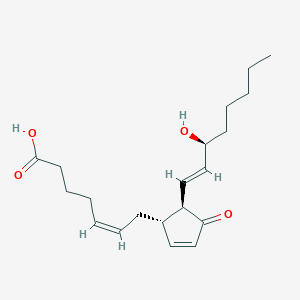
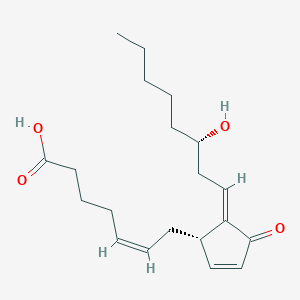

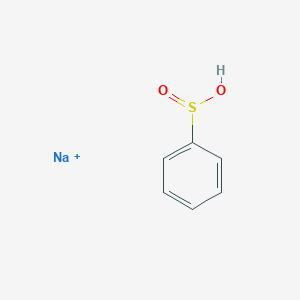
![2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one](/img/structure/B32015.png)
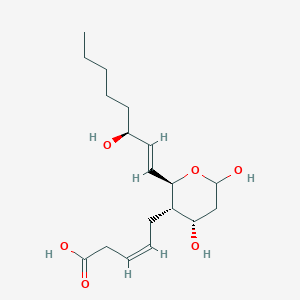
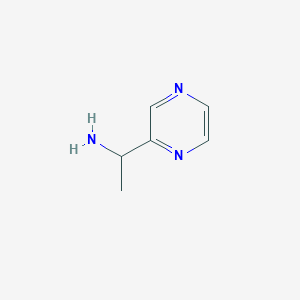
![2-[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B32020.png)
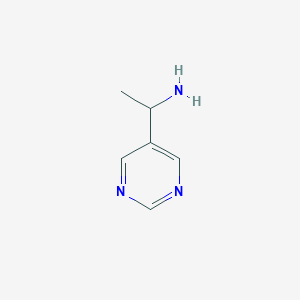
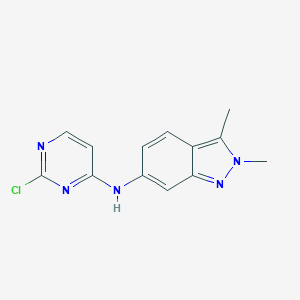
![2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B32026.png)
